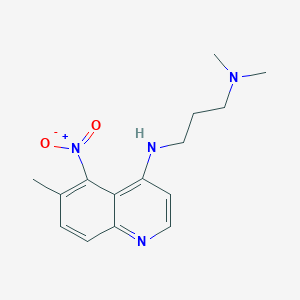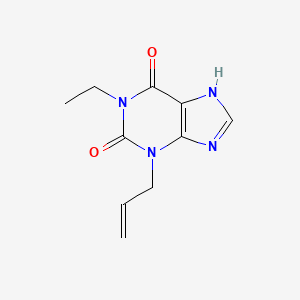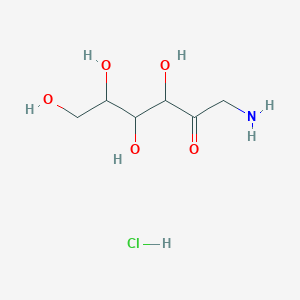![molecular formula C14H12Cl2F2Sn B12523863 Dichlorobis[(2-fluorophenyl)methyl]stannane CAS No. 753459-18-6](/img/structure/B12523863.png)
Dichlorobis[(2-fluorophenyl)methyl]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis[(2-fluorophenyl)methyl]stannane is an organotin compound with the molecular formula C14H12Cl2F2Sn and a molecular weight of 407.86 g/mol . This compound is characterized by the presence of two chlorine atoms and two (2-fluorophenyl)methyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis[(2-fluorophenyl)methyl]stannane typically involves the reaction of tin(IV) chloride with 2-fluorobenzyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SnCl4+2C7H6FCl→Sn(C7H6F)2Cl2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dichlorobis[(2-fluorophenyl)methyl]stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to changes in the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学研究应用
Dichlorobis[(2-fluorophenyl)methyl]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of dichlorobis[(2-fluorophenyl)methyl]stannane involves its interaction with molecular targets and pathways in biological systems. The tin center can coordinate with various biomolecules, leading to changes in their structure and function. The specific pathways and targets depend on the context of the application, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
Dichlorobis(phenylmethyl)stannane: Similar structure but with phenyl groups instead of 2-fluorophenyl groups.
Dichlorobis(4-fluorophenyl)methylstannane: Similar structure but with 4-fluorophenyl groups instead of 2-fluorophenyl groups.
Uniqueness
Dichlorobis[(2-fluorophenyl)methyl]stannane is unique due to the presence of 2-fluorophenyl groups, which can influence its reactivity and biological activity. The position of the fluorine atom can affect the compound’s electronic properties and interactions with other molecules.
属性
CAS 编号 |
753459-18-6 |
|---|---|
分子式 |
C14H12Cl2F2Sn |
分子量 |
407.9 g/mol |
IUPAC 名称 |
dichloro-bis[(2-fluorophenyl)methyl]stannane |
InChI |
InChI=1S/2C7H6F.2ClH.Sn/c2*1-6-4-2-3-5-7(6)8;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2 |
InChI 键 |
XVJAKWDRQBDZKF-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C[Sn](CC2=CC=CC=C2F)(Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)
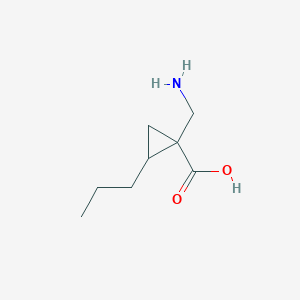
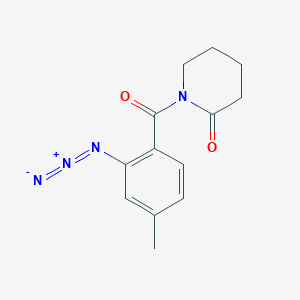
![2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12523808.png)
![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)
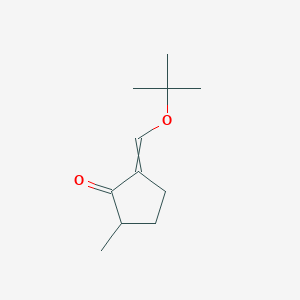
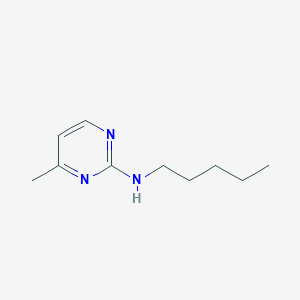
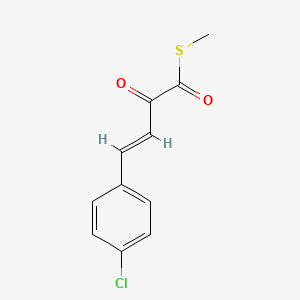
![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
